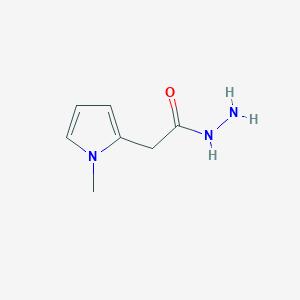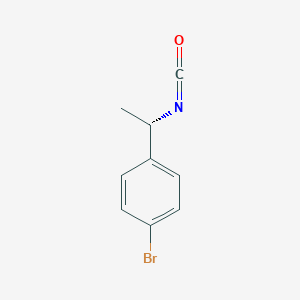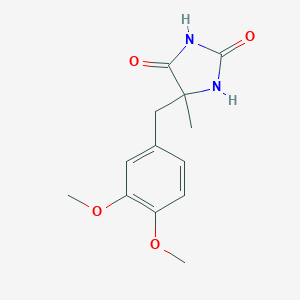
Acide 3,5-difluorophénylboronique
Vue d'ensemble
Description
3,5-Difluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BF2O2. It is a derivative of phenylboronic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
3,5-Difluorophenylboronic acid is a type of organoboron compound that is used as a reactant in various chemical reactions . It is primarily used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . The primary targets of this compound are the carbon atoms in the molecules it reacts with .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boron atom in the 3,5-Difluorophenylboronic acid molecule forms a bond with a carbon atom in another molecule, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The main biochemical pathway affected by 3,5-Difluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and medicinal chemistry .
Pharmacokinetics
As a reactant used in chemical reactions, its bioavailability would be determined by the conditions of the reaction it is used in, such as the ph, temperature, and presence of a catalyst .
Result of Action
The result of the action of 3,5-Difluorophenylboronic acid is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it has been used in the synthesis of N-thiazol-2-yl-benzamides, which are glucokinase activators used for the treatment of type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of 3,5-Difluorophenylboronic acid are influenced by various environmental factors. These include the conditions of the reaction it is used in, such as the temperature, pH, and the presence of other reactants or a catalyst . It is also worth noting that organoboron compounds like 3,5-Difluorophenylboronic acid are generally stable and unreactive in air, making them suitable for use in a variety of environments .
Analyse Biochimique
Biochemical Properties
3,5-Difluorophenylboronic acid is known to be a biochemical reagent that can be used as a biological material or organic compound for life science-related research
Molecular Mechanism
3,5-Difluorophenylboronic acid is often used in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Difluorophenylboronic acid can be synthesized from 3,5-difluorobromobenzene through a two-step process. First, 3,5-difluorobromobenzene is reacted with n-butyllithium in anhydrous tetrahydrofuran at low temperatures (-60°C to -70°C) under an inert nitrogen atmosphere. This reaction forms an organolithium intermediate, which is then treated with boric acid to yield 3,5-difluorophenylboronic acid .
Industrial Production Methods: The industrial production of 3,5-difluorophenylboronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This reaction is highly valued for its mild conditions and functional group tolerance .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran, toluene).
Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparaison Avec Des Composés Similaires
- 2,4-Difluorophenylboronic acid
- 2,6-Difluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
Comparison: 3,5-Difluorophenylboronic acid is unique due to the specific positioning of the fluorine atoms, which can influence the electronic properties and reactivity of the compound. Compared to other fluorophenylboronic acids, it may offer different selectivity and efficiency in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
(3,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQBQRYFWNIDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370229 | |
| Record name | 3,5-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156545-07-2 | |
| Record name | (3,5-Difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156545-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)
![11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol](/img/structure/B125828.png)




